molecular formula C13H21N3O3S2 B2792248 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234894-28-0

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2792248
CAS RN: 1234894-28-0
M. Wt: 331.45
InChI Key: BMKQFFRPDFDCDP-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as MP-470, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was originally developed by SuperGen Inc., a pharmaceutical company that focused on the development of oncology drugs. MP-470 has been shown to have a wide range of effects on cancer cells, including inhibition of DNA damage repair pathways, induction of apoptosis, and inhibition of angiogenesis.

Mechanism of Action

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its anti-cancer effects through several mechanisms. It has been shown to inhibit DNA damage repair pathways, which can lead to increased sensitivity to radiation and chemotherapy. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have a wide range of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several key proteins involved in DNA damage repair, including ATM, ATR, and DNA-PK. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to inhibit the activity of several proteins involved in angiogenesis, including VEGFR2, PDGFRβ, and c-Met. Additionally, 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce the expression of several pro-apoptotic proteins, including Bax and Bak.

Advantages and Limitations for Lab Experiments

One advantage of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is that it has been extensively studied in preclinical models, and has shown promising results in both in vitro and in vivo studies. Additionally, 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to enhance the effectiveness of radiation therapy and chemotherapy, which could potentially lead to improved outcomes for cancer patients. One limitation of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans is not well established.

Future Directions

There are several future directions for research on 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is the development of combination therapies that include 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, as it has been shown to enhance the effectiveness of radiation therapy and chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. Additionally, further research is needed to establish the safety and efficacy of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in clinical trials, and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, beginning with the reaction between piperidine and 4-chlorobenzaldehyde to form 1-(4-chlorobenzyl)piperidine. This compound is then reacted with methylsulfonyl chloride to form 1-(4-chlorobenzyl)-4-methylsulfonylpiperidine. The final step involves the reaction between this compound and 2-thiophenemethylisocyanate to form 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma. 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies, and has also been shown to have activity against cancer stem cells.

properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKQFFRPDFDCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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